molecular formula C10H7N3OS B12883622 4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one

4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one

Cat. No.: B12883622
M. Wt: 217.25 g/mol
InChI Key: QZRQACFTNXPWFU-UHFFFAOYSA-N
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Description

4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that combines the structural features of benzothiazole and pyrazolone. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one typically involves the reaction of benzothiazole derivatives with pyrazolone derivatives under specific conditions. One common method includes the condensation of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H7N3OS

Molecular Weight

217.25 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C10H7N3OS/c14-9-6(5-11-13-9)10-12-7-3-1-2-4-8(7)15-10/h1-6H,(H,13,14)

InChI Key

QZRQACFTNXPWFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3C=NNC3=O

Origin of Product

United States

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